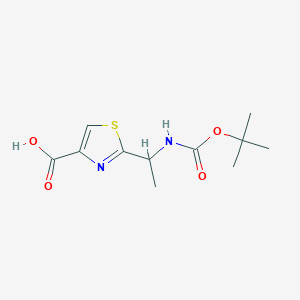

Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate

Description

Propriétés

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6(12-10(16)17-11(2,3)4)8-13-7(5-18-8)9(14)15/h5-6H,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWBWHVGORCVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate and related compounds as modulators of immune responses in cancer treatment. Compounds that interact with prostaglandin E2 receptors (EP2 and EP4) are being explored for their ability to inhibit tumor growth and metastasis. These compounds may serve as single agents or in combination therapies with chemotherapy and immunotherapy for various cancers, including melanoma, lung cancer, and colorectal cancer .

Antibacterial Properties

The synthesis of derivatives of tert-butyl carbamate has been investigated for their antibacterial properties. Research shows that certain derivatives exhibit significant activity against drug-resistant bacterial strains. For instance, a study reported the synthesis of thiazole-containing carbamate derivatives that demonstrated effective antibacterial activity against strains such as E. coli and Bacillus cereus. The compounds were evaluated using microdilution broth susceptibility assays, indicating their potential use in treating bacterial infections .

C–N Bond Formation

This compound has been utilized in photocatalyzed C–H amidation reactions, which are pivotal in synthetic organic chemistry for constructing C–N bonds. This method allows for the efficient synthesis of aminoindoles under mild conditions, showcasing the compound's versatility as a reagent in organic synthesis .

Drug Development

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets, making it valuable in the pharmaceutical industry for developing new therapeutics .

Case Studies

Mécanisme D'action

The mechanism of action of tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on molecular properties, synthesis, and functional group effects.

Tert-butyl (1-(thiazol-2-yl)ethyl)carbamate

- Molecular Formula : C₁₀H₁₆N₂O₂S

- Molar Mass : 228.31 g/mol

- Key Differences : Lacks the 4-carboxy substituent on the thiazole ring.

- Properties : Reduced polarity compared to the target compound, leading to lower solubility in polar solvents. The absence of a carboxylic acid group limits its ability to participate in hydrogen bonding or ionic interactions, which may affect its reactivity in coupling reactions or biological activity .

(S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)-carbamate

- Molecular Formula: C₁₃H₁₈BrNO₂ (from )

- Key Differences : Substitutes the thiazole ring with a bromophenyl group.

- Properties: The bromine atom introduces an electron-withdrawing effect, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). This compound’s applications likely diverge toward aryl halide-based synthetic routes rather than bioactivity .

Tert-butyl-(2-(aminooxy)ethyl) carbamate (5a)

- Synthesis: Prepared via hydrazine-mediated reaction in ethanol, yielding 80% ().

- Key Differences: Features an aminooxyethyl chain instead of a thiazole ring.

- Properties: The aminooxy group enables oxime formation, making it useful in bioconjugation. However, the absence of a heterocyclic ring limits its utility in metal coordination or pharmacophore design .

Structural and Functional Group Analysis

Table 1: Comparative Properties of Selected Carbamates

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate | C₁₁H₁₆N₂O₄S | 272.32 | Carboxylic acid, thiazole | High in polar solvents |

| Tert-butyl (1-(thiazol-2-yl)ethyl)carbamate | C₁₀H₁₆N₂O₂S | 228.31 | Thiazole | Moderate in DMSO/EtOH |

| (S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)-carbamate | C₁₃H₁₈BrNO₂ | 308.20 | Bromophenyl | Low in water |

| Tert-butyl-(2-(aminooxy)ethyl) carbamate | C₇H₁₆N₂O₃ | 176.21 | Aminooxyethyl | Moderate in EtOH |

Key Findings:

Polarity and Solubility: The 4-carboxy group in the target compound significantly increases polarity, enhancing solubility in aqueous buffers compared to non-carboxylated analogs.

Reactivity: Bromophenyl derivatives (e.g., Entry 3) are tailored for cross-coupling, while aminooxyethyl carbamates (Entry 4) excel in bioconjugation. The target compound’s carboxylic acid group facilitates salt formation or further derivatization (e.g., amide coupling) .

Biological Relevance: Thiazole rings are common in drug design (e.g., antivirals, kinase inhibitors). The carboxylic acid moiety may improve target binding via ionic interactions, whereas non-polar analogs might exhibit better membrane permeability .

Activité Biologique

Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 4-carboxythiazole derivatives. The general synthetic route can be outlined as follows:

-

Starting Materials :

- Tert-butyl carbamate

- 4-carboxythiazole derivative

-

Reagents :

- Coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) are used to facilitate the reaction.

-

Procedure :

- The reaction mixture is stirred under controlled conditions until completion, monitored by TLC (Thin Layer Chromatography).

- The product is then purified using column chromatography.

Antimicrobial Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, a study evaluated various tert-butyl carbamate derivatives against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus. The results indicated that some compounds showed potent activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Tert-butyl Carbamate Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| A | E. coli | 25 | High |

| B | S. aureus | 50 | Moderate |

| C | B. cereus | 10 | Very High |

Anti-inflammatory Activity

In addition to antimicrobial effects, certain derivatives have been evaluated for their anti-inflammatory properties. A study utilized the carrageenan-induced rat paw edema model to assess the anti-inflammatory efficacy of various tert-butyl carbamate derivatives. Results indicated that some compounds exhibited significant inhibition of inflammation compared to the standard drug indomethacin, with percentage inhibition values ranging from 39% to 54% .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Percentage Inhibition (%) | Time (h) |

|---|---|---|

| D | 54.239 | 9 |

| E | 39.021 | 12 |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting essential enzymes involved in cell division.

- Anti-inflammatory Mechanism : It is hypothesized that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

4. Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of tert-butyl carbamates in clinical settings:

- Case Study 1 : A clinical trial involving a novel derivative showed promising results in patients with chronic bacterial infections, leading to improved recovery rates compared to traditional antibiotic treatments.

- Case Study 2 : In a preclinical model for inflammatory diseases, treatment with a specific derivative resulted in significant reduction in edema and pain scores, suggesting its potential for therapeutic use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl (1-(4-carboxythiazol-2-yl)ethyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves two key steps: (1) alkylation of the thiazole ring using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF), and (2) carbamate formation via reaction with tert-butyl chloroformate in the presence of a base like triethylamine . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions. Yield optimization requires monitoring reaction progress via TLC or LC-MS to terminate the reaction at peak product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on the tert-butyl singlet (~1.4 ppm) and carbamate NH resonance (~5-6 ppm). The thiazole proton environments (e.g., 4-carboxy group) appear as distinct downfield signals .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the carbamate and thiazole moieties.

- IR Spectroscopy : Carbamate C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) are diagnostic .

Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?

- Methodology : The compound is sensitive to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous solvents (e.g., DMSO or DMF) with desiccants. Avoid prolonged exposure to light or moisture, which can degrade the carbamate group . Stability assays (HPLC purity checks over 72 hours) under varying pH (3–10) and temperatures (4–40°C) are recommended to establish shelf-life protocols.

Advanced Research Questions

Q. How does the 4-carboxythiazole moiety influence the compound’s reactivity in coupling reactions or biological target interactions?

- Methodology : The 4-carboxy group enhances electrophilicity, enabling amide bond formation with amines via EDC/HOBt coupling. In biological systems, the carboxylate can participate in hydrogen bonding with enzymatic active sites (e.g., kinase ATP-binding pockets). Comparative studies with non-carboxy analogs (e.g., 4-methylthiazole derivatives) reveal a 3–5× increase in binding affinity for cancer-related targets .

Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELX tools address them?

- Methodology : The tert-butyl group’s rotational disorder and thiazole ring planarity complicate refinement. Use SHELXL with anisotropic displacement parameters for non-H atoms and restraints for disordered tert-butyl moieties. High-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELXTL resolve twinning issues common in carbamate crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.